molecular formula C19H19FN4O2 B2717015 (E)-2-cyano-3-(4-(4-fluorophenyl)piperazin-1-yl)-N-(furan-2-ylmethyl)acrylamide CAS No. 885181-68-0

(E)-2-cyano-3-(4-(4-fluorophenyl)piperazin-1-yl)-N-(furan-2-ylmethyl)acrylamide

Cat. No.: B2717015
CAS No.: 885181-68-0
M. Wt: 354.385
InChI Key: CPDLNDSAFWAYEE-CCEZHUSRSA-N
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Description

This compound features a cyano-acrylamide backbone with two key substituents:

  • 4-(4-Fluorophenyl)piperazine: A heterocyclic amine known for modulating interactions with neurotransmitter receptors (e.g., dopamine, serotonin) due to its electron-withdrawing fluorine and aromatic properties .
  • N-(Furan-2-ylmethyl): A furan-derived group that enhances lipophilicity and may influence bioavailability and metabolic stability .

The (E)-stereochemistry of the acrylamide ensures spatial alignment for optimal target binding.

Properties

IUPAC Name

(E)-2-cyano-3-[4-(4-fluorophenyl)piperazin-1-yl]-N-(furan-2-ylmethyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19FN4O2/c20-16-3-5-17(6-4-16)24-9-7-23(8-10-24)14-15(12-21)19(25)22-13-18-2-1-11-26-18/h1-6,11,14H,7-10,13H2,(H,22,25)/b15-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPDLNDSAFWAYEE-CCEZHUSRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C=C(C#N)C(=O)NCC2=CC=CO2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCN1/C=C(\C#N)/C(=O)NCC2=CC=CO2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-cyano-3-(4-(4-fluorophenyl)piperazin-1-yl)-N-(furan-2-ylmethyl)acrylamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Piperazine Derivative: The initial step involves the reaction of 4-fluoroaniline with piperazine to form 4-(4-fluorophenyl)piperazine.

    Acryloylation: The piperazine derivative is then reacted with acryloyl chloride to introduce the acrylamide moiety.

    Furan-2-ylmethylation: The final step involves the reaction of the intermediate with furan-2-ylmethylamine to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(E)-2-cyano-3-(4-(4-fluorophenyl)piperazin-1-yl)-N-(furan-2-ylmethyl)acrylamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the cyano group or the fluorophenyl ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with different functional groups replacing the original ones.

Scientific Research Applications

Antidepressant Activity

Research indicates that compounds similar to (E)-2-cyano-3-(4-(4-fluorophenyl)piperazin-1-yl)-N-(furan-2-ylmethyl)acrylamide may exhibit antidepressant properties. The piperazine moiety is often associated with serotonin receptor modulation, which plays a critical role in mood regulation. Studies have shown that modifications in similar compounds can enhance their efficacy as antidepressants by improving their binding affinity to serotonin receptors .

Anticancer Properties

The compound's unique structure allows it to interact with various biological targets involved in cancer pathways. Preliminary studies suggest that it may inhibit specific enzymes or receptors crucial for tumor growth and metastasis. For example, compounds with similar structures have demonstrated cytotoxic effects against certain cancer cell lines, indicating potential as chemotherapeutic agents .

Neuroprotective Effects

Given the presence of the piperazine and furan groups, there is potential for neuroprotective effects. Some studies have suggested that related compounds inhibit cholinesterase enzymes, which are implicated in neurodegenerative diseases like Alzheimer's disease. This inhibition could lead to increased levels of acetylcholine, enhancing cognitive function.

Enzyme Inhibition Studies

The compound can serve as a valuable tool in enzyme inhibition studies. Its ability to modulate enzyme activity can help elucidate biochemical pathways and identify potential therapeutic targets for diseases such as cancer and neurodegeneration. For instance, its structural similarities to known inhibitors suggest it may interact with enzymes involved in metabolic processes .

Receptor Binding Studies

The fluorine atom in the structure enhances binding affinity to various receptors involved in neurotransmission. This property makes it a candidate for studying receptor-ligand interactions, which is crucial for drug development and understanding physiological processes.

Synthesis Techniques

The synthesis of (E)-2-cyano-3-(4-(4-fluorophenyl)piperazin-1-yl)-N-(furan-2-ylmethyl)acrylamide typically involves multi-step organic synthesis. Key steps include:

  • Preparation of the piperazine derivative.
  • Introduction of the fluorophenyl group via nucleophilic substitution.
  • Addition of the cyano group through a coupling reaction.
    Each step requires specific conditions, such as controlled temperature and pH, to ensure high yield and purity.

Industrial Production

For large-scale production, continuous flow reactors and automated systems can enhance efficiency. Advanced purification techniques like chromatography are often employed to achieve the desired product quality while minimizing impurities.

Mechanism of Action

The mechanism of action of (E)-2-cyano-3-(4-(4-fluorophenyl)piperazin-1-yl)-N-(furan-2-ylmethyl)acrylamide involves its interaction with specific molecular targets, such as receptors or enzymes. The piperazine ring and the fluorophenyl group are critical for binding to these targets, while the cyano and furan groups may influence the compound’s pharmacokinetic properties.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Acrylamide Core

Piperazine vs. Sulfonamide/Pyrrole Moieties
  • Compound 20 (): Structure: 2-Cyano-3-(4-fluorophenyl)-N-(4-sulfamoylphenyl)acrylamide. Key Difference: Replaces piperazine with a sulfamoylphenyl group. Implications: Sulfonamides are associated with antimicrobial or diuretic activity, suggesting divergent therapeutic applications compared to the piperazine-containing target compound .
  • CAS 444181-12-8 (): Structure: (2E)-2-cyano-N-(2-furylmethyl)-3-(1-phenyl-1H-pyrrol-2-yl)acrylamide. Key Difference: Substitutes piperazine with a phenylpyrrole group.
Piperazine-Containing Analogs ()
  • GPV005 and GPV031: Structure: Contain 4-(4-fluorophenyl)piperazine linked to hydroxypropoxy-phenyl groups. Key Difference: Lack the acrylamide-cyano core but retain the piperazine moiety. Implications: These compounds are reported to interact with P-glycoprotein via hydrogen bonding, suggesting the target compound’s piperazine may similarly influence efflux pump interactions .

Variations in the N-Substituent

Furan-2-ylmethyl vs. Indole/Quinoline Groups
  • STK408353 (): Structure: (E)-2-cyano-N-(furan-2-ylmethyl)-3-(2-methyl-1H-indol-3-yl)prop-2-enamide. Key Difference: Replaces piperazine with a methylindole group. Implications: Indole derivatives often exhibit kinase inhibitory or anticancer activity, highlighting how substituent changes redirect biological targets .
  • Compound 2512 ():

    • Structure: (Z)-3-(4-fluorophenyl)-N-propyl-2-[(E)-3-(p-tolyl)acrylamido]acrylamide.
    • Key Difference: Uses a propyl group and tolyl-acrylamido substituent instead of furan.
    • Implications: Increased hydrophobicity from the tolyl group may enhance membrane permeability but reduce solubility .

Physicochemical and Pharmacokinetic Insights

Molecular Weight and Solubility

Compound Molecular Weight Key Substituents Solubility Inference
Target Compound ~380 g/mol Piperazine (polar), Furan (moderate) Moderate (piperazine enhances solubility)
Compound 20 ~345 g/mol Sulfamoylphenyl (polar) High (sulfonamide’s polarity)
STK408353 ~317 g/mol Indole (hydrophobic) Low

Hydrogen-Bonding Potential

  • The acrylamide’s carbonyl and cyano groups in the target compound likely engage in hydrogen bonding with biological targets (e.g., tyrosine residues in P-glycoprotein), akin to GPV005/GPV031 .
  • The furan oxygen may contribute weak H-bond acceptor properties, whereas indole (STK408353) offers stronger donor/acceptor capacity .

Biological Activity

(E)-2-cyano-3-(4-(4-fluorophenyl)piperazin-1-yl)-N-(furan-2-ylmethyl)acrylamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, including its mechanisms of action, therapeutic potential, and relevant case studies.

The compound has the following chemical characteristics:

  • Molecular Formula : C15H18FN5S
  • Molecular Weight : 319.4 g/mol
  • IUPAC Name : (E)-3-amino-2-cyano-3-[4-(4-fluorophenyl)piperazin-1-yl]-N-methylprop-2-enethioamide

Research indicates that compounds with a similar structure may exhibit a variety of biological activities, including:

  • Antimicrobial Activity : The furan moiety is known for its antibacterial properties, particularly against Gram-positive and Gram-negative bacteria. Studies have shown that derivatives of furan can inhibit the growth of bacteria such as Escherichia coli and Staphylococcus aureus at minimal inhibitory concentrations (MICs) ranging from 64 µg/mL to lower values depending on the specific derivative .
  • Anticancer Properties : Compounds containing furan derivatives have demonstrated significant cytotoxic effects against various cancer cell lines. For instance, studies involving HeLa cells (cervical cancer) showed promising results with some furan-based conjugates exhibiting IC50 values as low as 0.15 µg/mL .
  • Anti-inflammatory Effects : Certain furan derivatives have been explored for their potential as selective COX-2 inhibitors, showing anti-inflammatory activity comparable to established drugs like rofecoxib .

Biological Activity Data Table

Biological ActivityTest Organism/Cell LineResultReference
AntibacterialEscherichia coliMIC 64 µg/mL
AnticancerHeLa cellsIC50 0.15 µg/mL
Anti-inflammatoryCOX-2 inhibitionComparable to rofecoxib

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of various furan derivatives, including those structurally similar to (E)-2-cyano-3-(4-(4-fluorophenyl)piperazin-1-yl)-N-(furan-2-ylmethyl)acrylamide. The results indicated that these compounds exhibited significant inhibition against multiple bacterial strains, suggesting a broad spectrum of activity that could be leveraged in drug development.

Case Study 2: Anticancer Activity

In another investigation, researchers synthesized several furan-based compounds and tested their efficacy against human cancer cell lines. One notable compound demonstrated an IC50 value significantly lower than traditional chemotherapeutics, highlighting the potential for developing new cancer therapies based on this scaffold.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing (E)-2-cyano-3-(4-(4-fluorophenyl)piperazin-1-yl)-N-(furan-2-ylmethyl)acrylamide, and how is purity validated?

  • Methodology : A common approach involves condensation reactions between a cyanoacrylamide intermediate and functionalized piperazine derivatives. For example, refluxing in ethanol with stoichiometric amines (e.g., piperidine) can facilitate acrylamide bond formation, followed by recrystallization for purification .
  • Validation : Use high-resolution mass spectrometry (HRMS) for molecular weight confirmation and ¹H/¹³C NMR to verify structural integrity. Elemental analysis (e.g., C, H, N) ensures stoichiometric consistency, while HPLC (>95% purity) confirms homogeneity .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Handling : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Conduct reactions in a fume hood to avoid inhalation of aerosols or dust .
  • Storage : Store in airtight containers under inert gas (N₂/Ar) at 2–8°C to prevent hydrolysis or oxidative degradation. Avoid exposure to moisture or strong light .

Q. Which spectroscopic techniques are most effective for characterizing this compound’s structure?

  • NMR : ¹H NMR (400 MHz, DMSO-d₆) identifies protons on the furan (δ 6.5–7.0 ppm), piperazine (δ 2.8–3.5 ppm), and acrylamide backbone (δ 6.5–7.5 ppm). ¹³C NMR confirms carbonyl (δ ~165 ppm) and cyano (δ ~115 ppm) groups .
  • MS : Electrospray ionization (ESI-MS) detects the [M+H]⁺ ion, with isotopic patterns matching the molecular formula (e.g., C₂₀H₁₉FN₅O₂) .

Advanced Research Questions

Q. How can computational methods optimize the design of derivatives with enhanced bioactivity?

  • Approach : Use density functional theory (DFT) to calculate electron distribution in the acrylamide backbone, identifying sites for electrophilic substitution. Molecular docking (e.g., AutoDock Vina) predicts binding affinities to target receptors (e.g., kinases) by modeling interactions with the 4-fluorophenylpiperazine moiety .
  • Validation : Compare computed LogP values (e.g., ACD/Percepta) with experimental partition coefficients to refine lipophilicity .

Q. How can contradictory spectroscopic data (e.g., unexpected NMR shifts) be resolved during structural analysis?

  • Troubleshooting : Repeat experiments in deuterated solvents (CDCl₃ vs. DMSO-d₆) to assess solvent-induced shifts. Employ 2D NMR (COSY, HSQC) to resolve overlapping signals, particularly near the piperazine-furan junction .
  • Case Study : A ¹H NMR discrepancy (δ 7.42 ppm vs. predicted 7.30 ppm) may arise from intramolecular hydrogen bonding; variable-temperature NMR (25–60°C) can confirm dynamic effects .

Q. What role does the 4-fluorophenylpiperazine group play in pharmacokinetic properties?

  • Impact : The fluorine atom enhances metabolic stability by resisting cytochrome P450 oxidation. Piperazine improves aqueous solubility via protonation at physiological pH, while the 4-fluorophenyl group increases membrane permeability (LogP ~2.5) .
  • Optimization : Replace the fluorine with trifluoromethyl (CF₃) to prolong half-life, but monitor for increased hepatotoxicity using in vitro microsomal assays .

Q. How do reaction conditions influence the stereoselectivity of the (E)-configured acrylamide?

  • Mechanistic Insight : The (E)-isomer predominates (>95%) under kinetic control via aza-Michael addition. Polar aprotic solvents (DMF, DMSO) stabilize the transition state, while elevated temperatures (>80°C) favor thermodynamic products .
  • Verification : Monitor reaction progress with TLC (Rf ~0.5 in EtOAc/hexane) and confirm configuration via NOESY (absence of cross-peaks between furan and piperazine protons) .

Q. What stability challenges arise under varying pH and temperature conditions?

  • Degradation Pathways : Acidic conditions (pH <3) hydrolyze the acrylamide bond, while alkaline conditions (pH >10) degrade the cyano group. Thermal stress (>100°C) induces cyclization of the furan methyl group .
  • Mitigation : Use buffered solutions (pH 6–8) for in vitro assays. Lyophilization enhances long-term storage stability .

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